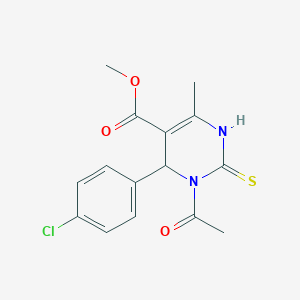
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione (DEPPD) is a chemical compound that belongs to the class of pyrrolidinediones. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DEPPD has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione involves its ability to inhibit the activity of certain enzymes, as mentioned above. Specifically, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione binds to the active site of these enzymes, preventing them from breaking down neurotransmitters. This leads to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can have effects on mood, cognition, and behavior. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and pain.
实验室实验的优点和局限性
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects on neurotransmitter concentration can be easily measured. However, there are also limitations to its use. 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be toxic at high concentrations, and its effects on neurotransmitter concentration can be complex and difficult to interpret.
未来方向
There are several future directions for the use of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione in scientific research. One potential direction is the study of its effects on specific neurotransmitter systems, such as the dopamine system. Another potential direction is the development of new analogs of 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione that exhibit similar effects but with reduced toxicity. Overall, 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione remains a valuable tool for the study of various biological processes, and its potential applications in scientific research are vast.
合成方法
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of diethyl malonate with phenylhydrazine in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield 3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
科学研究应用
3-(diethylamino)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have a variety of effects on the nervous system.
属性
IUPAC Name |
3-(diethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15(4-2)12-10-13(17)16(14(12)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCYIZAJUFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-phenyl-pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)




![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)